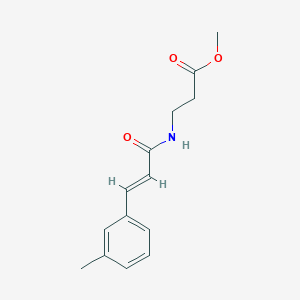
Methyl 3-(3-(m-tolyl)acrylamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-(m-tolyl)acrylamido)propanoate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of Methyl 3-(3-(m-tolyl)acrylamido)propanoate typically involves the reaction of m-tolylacrylamide with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .
Chemical Reactions Analysis
Methyl 3-(3-(m-tolyl)acrylamido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 3-(3-(m-tolyl)acrylamido)propanoate has several scientific research applications:
Chemistry: It is used as a reactant in various organic synthesis reactions.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(m-tolyl)acrylamido)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-(3-(m-tolyl)acrylamido)propanoate can be compared with similar compounds such as:
- Ethyl 3-(3-(m-tolyl)acrylamido)propanoate
- Propyl 3-(3-(m-tolyl)acrylamido)propanoate These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific ester group, which may confer distinct properties and advantages in certain applications .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C14H17NO3/c1-11-4-3-5-12(10-11)6-7-13(16)15-9-8-14(17)18-2/h3-7,10H,8-9H2,1-2H3,(H,15,16)/b7-6+ |
InChI Key |
WZDXICYQWIGITH-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NCCC(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















